N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide
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Overview
Description
N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of sulfonylacetamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Core: Starting with 2-aminothiophenol and reacting it with a suitable aldehyde to form the benzothiazole ring.
Introduction of the Methoxy Group: Methoxylation of the benzothiazole ring using methanol and an acid catalyst.
Sulfonylation: Reacting 4-fluorobenzenesulfonyl chloride with the benzothiazole derivative to introduce the sulfonyl group.
Acetamide Formation: Coupling the sulfonylated benzothiazole with benzylamine and acetic anhydride to form the final acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-((4-chlorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide
- N-benzyl-2-((4-methylphenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide
- N-benzyl-2-((4-nitrophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide
Uniqueness
N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets.
Properties
IUPAC Name |
N-benzyl-2-(4-fluorophenyl)sulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O4S2/c1-30-18-9-12-20-21(13-18)31-23(25-20)26(14-16-5-3-2-4-6-16)22(27)15-32(28,29)19-10-7-17(24)8-11-19/h2-13H,14-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVZOBATHGMIPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)CS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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